8-(3-fluorophenyl)-10-(4-fluorophenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one
Description
This compound is a fluorinated heptazatricyclic derivative featuring a fused tricyclic core with seven nitrogen atoms and two fluorophenyl substituents at positions 8 and 10. Its structural complexity arises from the polycyclic framework and the strategic placement of fluorine atoms, which influence electronic properties and molecular interactions. The compound’s bioactivity and physicochemical behavior are hypothesized to depend on its stereoelectronic profile and 3D conformation, making it a candidate for targeted drug discovery .
Key structural attributes:
- Core: A 13-membered tricyclic system with alternating single and double bonds.
- Substituents: 3-Fluorophenyl (position 8) and 4-fluorophenyl (position 10) groups.
- Functional groups: A ketone at position 13 and seven nitrogen atoms distributed across the rings.
Properties
Molecular Formula |
C18H11F2N7O |
|---|---|
Molecular Weight |
379.3 g/mol |
IUPAC Name |
8-(3-fluorophenyl)-10-(4-fluorophenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one |
InChI |
InChI=1S/C18H11F2N7O/c19-11-6-4-9(5-7-11)14-13-15(17(28)23-22-14)21-18-24-25-26-27(18)16(13)10-2-1-3-12(20)8-10/h1-8,16H,(H,23,28)(H,21,24,26) |
InChI Key |
SLWMZNYIULYRFZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2C3=C(C(=O)NN=C3C4=CC=C(C=C4)F)NC5=NN=NN25 |
Origin of Product |
United States |
Comparison with Similar Compounds
2D vs. 3D Similarity
- 2D Tanimoto Coefficient : Measures topological similarity using binary fingerprints. For example, indomethacin and sulindac exhibit a 2D Tanimoto score of 0.96, indicating high structural overlap, but their 3D similarity scores (ST = 0.66, CT = 0.25) fail to meet PubChem3D’s 3D neighboring criteria (ST ≥ 0.8, CT ≥ 0.5) .
- 3D Shape Similarity (ST) : Computes volumetric overlap of molecular shapes. The target compound’s rigid tricyclic core may achieve high ST scores (>0.8) with conformationally constrained analogs .
- 3D Feature Similarity (CT) : Evaluates alignment of functional groups (e.g., fluorophenyl moieties). Fluorine’s electronegativity enhances CT scores by promoting directional interactions .
Graph-Based Comparisons
Graph matching methods, though computationally intensive, provide accurate assessments of structural homology. For example, fused tricyclic systems like 12-(4-methoxyphenyl)-10-phenyl-3,4,5,6,8,10-hexaazatricyclo[7.3.0.0²,⁶]dodeca-1(9),2,4,7,11-pentaene () share scaffold similarity but differ in substituent chemistry, leading to divergent bioactivity profiles .
Case Studies of Analogous Compounds
Key Observations :
Fluorine Positioning : The 3- and 4-fluorophenyl groups in the target compound optimize CT scores compared to 2,5-difluorophenyl analogs, which exhibit steric clashes in protein binding pockets .
Scaffold Rigidity : Tricyclic systems with fewer nitrogen atoms (e.g., diaza- vs. heptazatricyclo) show lower ST scores due to conformational flexibility .
Methodological Considerations
- Neighbor Preference Index (NPI) : Compounds with extreme NPI values (e.g., −1.0 to +1.0) indicate strong biases toward 2D or 3D similarity methods. The target compound’s fluorophenyl groups may favor 3D neighbor identification in protein-ligand screens .
- NMR Chemical Shifts : Comparative NMR studies (e.g., wild-type vs. mutant proteins in ) suggest that fluorine’s electronic effects could stabilize specific tautomeric states in the tricyclic core, altering reactivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
